CB1 Receptor Affinity: Class-Based Inference from JWH-Series N1-Alkylindole SAR
The N1-substituent on the indole core is a primary determinant of CB1 receptor binding affinity in the aminoalkylindole class of synthetic cannabinoids [1]. While direct CB1 Ki data for 1-(3,5-dimethylphenyl)-5-methoxy-1H-indole is not available, class-level SAR inference from structurally related JWH-series compounds demonstrates that N1-alkyl/aryl chain modifications can produce Ki differences spanning three orders of magnitude [1]. Specifically, JWH-019, which shares the 1-alkylindole core but bears an N1-hexyl chain rather than the 3,5-dimethylphenyl group, exhibits CB1 Ki = 9.8 nM [2]. In contrast, JWH-210 (4-ethyl-1-naphthoyl substitution) achieves picomolar CB1 affinity (9.52 × 10⁻¹³ M) [3], while JWH-250 (2-methoxyphenylacetyl substitution) exhibits CB1 Ki = 6.54 × 10⁻¹² M [3]. This SAR pattern establishes that the N1-substituent is not a passive structural element but an active modulator of receptor engagement. The 3,5-dimethylphenyl group at N1 in the target compound represents a distinct steric and electronic environment compared to alkyl or alternative aryl N1-substituents, and based on established class SAR, this substitution is expected to confer a unique CB1 affinity profile that cannot be replicated by N1-hexyl (JWH-019), N1-pentyl (JWH-018), or N1-butyl analogs [4].
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; SAR inference from N1-arylindole class |
| Comparator Or Baseline | JWH-019 (N1-hexyl): 9.8 nM; JWH-210: 9.52 × 10⁻¹³ M (0.952 pM); JWH-250: 6.54 × 10⁻¹² M (6.54 pM); Δ⁹-THC: 40.7 nM |
| Quantified Difference | Class SAR indicates N1-substituent variations produce up to ~10,000-fold differences in CB1 Ki (from pM to nM range) |
| Conditions | Radioligand displacement assays using [³H]CP-55,940 in CB1-transfected cell membranes; SPR biosensor assay for JWH-210/JWH-250 |
Why This Matters
Procurement of the exact N1-(3,5-dimethylphenyl) substitution pattern is essential for experiments investigating cannabinoid receptor pharmacology, as even minor N1-substituent variations produce non-overlapping CB1 affinity ranges.
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- [2] Bertin Bioreagent. JWH 019 Analytical Standard Datasheet. CB1 Ki = 9.8 nM, CB2 Ki = 5.6 nM. View Source
- [3] Cha HJ, Song YJ, Lee DE, et al. Receptor binding affinities of synthetic cannabinoids determined by non-isotopic receptor binding assay. Toxicol Res. 2019;35(1):37-44. View Source
- [4] Huffman JW, Padgett LW. Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Curr Med Chem. 2005;12(12):1395-1411. View Source
